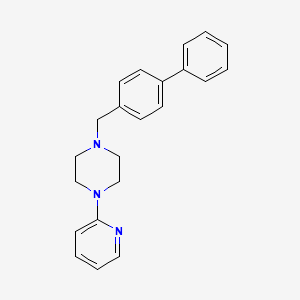
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine, also known as piperazine or piperazine derivative, is a chemical compound that belongs to the class of piperazines. It has a wide range of applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine is not fully understood. However, studies have suggested that 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may interact with various biological targets, including enzymes, receptors, and ion channels. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Piperazine derivatives have also been shown to bind to the dopamine receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Piperazine and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. For example, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives have been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of neurotransmitters in the brain. Piperazine derivatives have also been shown to have anti-inflammatory effects, which may be useful for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Piperazine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. Piperazine derivatives can be synthesized with high purity and yield, which makes them suitable for biological assays and drug discovery. However, 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine has some limitations for lab experiments. It may exhibit toxicity and side effects at high concentrations, which may affect the reliability of the experimental data. The solubility and stability of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may also vary depending on the experimental conditions.
Future Directions
There are several future directions for the research and development of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives. One direction is to explore the potential of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as novel antibacterial agents. Another direction is to investigate the use of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine derivatives as modulators of neurotransmitter activity for the treatment of neurological disorders. Furthermore, the development of new synthetic methods for 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine and its derivatives may lead to the discovery of new bioactive compounds with improved efficacy and safety profiles.
Synthesis Methods
Piperazine can be synthesized by various methods, including the reduction of N-(4-biphenylylmethyl)pyridin-2-amine with sodium borohydride, the reaction of 4-bromobenzyl chloride with pyridin-2-amine, and the reaction of 4-bromobenzyl chloride with 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine. The yield of 1-(4-biphenylylmethyl)-4-(2-pyridinyl)piperazine can be improved by optimizing the reaction conditions such as reaction time, temperature, and solvent.
Scientific Research Applications
Piperazine has a wide range of applications in scientific research. It has been used as a ligand for metal ions, a building block for the synthesis of complex organic molecules, and a starting material for the preparation of various bioactive compounds. Piperazine derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.
properties
IUPAC Name |
1-[(4-phenylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-2-6-20(7-3-1)21-11-9-19(10-12-21)18-24-14-16-25(17-15-24)22-8-4-5-13-23-22/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLIZPQWURTGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5684730.png)
![2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
![7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5684734.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5684740.png)
![3-(tetrahydrofuran-3-yl)-5-[2-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5684746.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1H-pyrazol-5-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5684753.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5684760.png)
![methyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5684762.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-2-thienyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5684775.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)
![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)